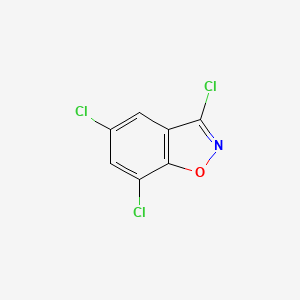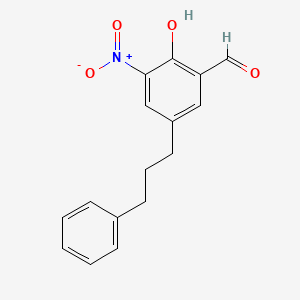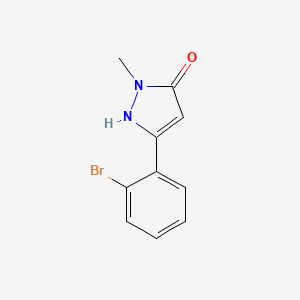
3,5,7-Trichlorobenzisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trichlorobenzisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is characterized by the presence of three chlorine atoms at the 3rd, 5th, and 7th positions on the benzene ring fused to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trichlorobenzisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another approach involves the use of copper(I) or ruthenium(II) catalysts for the (3+2) cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,5,7-Trichlorobenzisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3,5,7-Trichlorobenzisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,5,7-Trichlorobenzisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Benzisoxazole: A related compound with similar structural features but different substitution patterns.
3,5-Dichlorobenzisoxazole: Lacks one chlorine atom compared to 3,5,7-Trichlorobenzisoxazole.
3,5,7-Trifluorobenzisoxazole: Contains fluorine atoms instead of chlorine.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three chlorine atoms can enhance its stability and lipophilicity, making it distinct from other isoxazole derivatives .
Properties
Molecular Formula |
C7H2Cl3NO |
|---|---|
Molecular Weight |
222.5 g/mol |
IUPAC Name |
3,5,7-trichloro-1,2-benzoxazole |
InChI |
InChI=1S/C7H2Cl3NO/c8-3-1-4-6(5(9)2-3)12-11-7(4)10/h1-2H |
InChI Key |
DETCUOYSRVPARY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NO2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate](/img/structure/B13695626.png)


![[4-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B13695644.png)


![5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13695669.png)
![O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride](/img/structure/B13695685.png)
